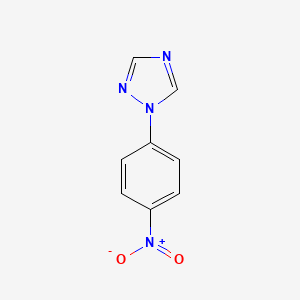

1-(4-Nitrophenyl)-1h-1,2,4-triazole

Vue d'ensemble

Description

1-(4-Nitrophenyl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the nitro group imparts unique electronic properties, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1h-1,2,4-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between 4-nitrophenyl azide and an alkyne. . The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide or acetonitrile, at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Nitrophenyl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

Cycloaddition: The triazole ring can engage in further cycloaddition reactions with alkynes or azides to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like potassium carbonate in dimethylformamide.

Cycloaddition: Copper(I) iodide catalyst in dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Reduction: 1-(4-Aminophenyl)-1h-1,2,4-triazole.

Substitution: Various substituted triazoles depending on the nucleophile used.

Cycloaddition: Complex heterocyclic compounds with additional triazole rings.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

1-(4-Nitrophenyl)-1H-1,2,4-triazole features a triazole ring linked to a 4-nitrophenyl group via a methylene bridge. The synthesis typically involves the reaction of 4-nitrobenzyl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate, usually conducted in polar aprotic solvents like dimethylformamide at elevated temperatures. This method allows for high yields and purity necessary for further applications.

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal properties. Research indicates that derivatives of triazoles can achieve minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism primarily involves inhibiting enzymes crucial for cell wall synthesis in fungi and disrupting bacterial cell functions.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole A | 0.25 | S. aureus |

| Triazole B | 0.5 | E. coli |

| Triazole C | 1 | P. aeruginosa |

Anticancer Properties

Research has shown that modifications to the triazole structure can enhance selectivity and potency against various cancer cell lines. For example, certain derivatives have demonstrated significant antiproliferative effects against breast cancer cells (MCF-7) with modifications like methyl or ethyl groups.

| Modification | Activity | Cell Line |

|---|---|---|

| Methyl Group | High | MCF-7 |

| Ethyl Group | Moderate | HeLa |

Other Pharmacological Effects

Beyond antibacterial and antifungal activities, this compound also exhibits antiviral, anti-inflammatory, analgesic, and anticonvulsant properties. Its broad-spectrum activity makes it valuable in drug development.

Agricultural Applications

In agriculture, this compound serves as an effective fungicide. Its broad-spectrum fungicidal activity helps protect crops from various fungal infections, contributing to increased agricultural yield and sustainability.

Fungicidal Activity

The compound's efficacy in protecting crops from fungal diseases is well-documented. Studies have shown that it can significantly reduce fungal infections in crops, thus enhancing overall productivity.

Chemical Research Applications

As a building block in synthetic chemistry, this compound is utilized for the synthesis of various derivatives through electrophilic and nucleophilic substitution reactions. Its unique structural characteristics allow for the development of novel compounds with potential therapeutic applications.

Chemical Reactions

The compound undergoes various chemical reactions:

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : The triazole ring can participate in nucleophilic substitution reactions.

- Oxidation : Oxidation at the methylene bridge can lead to aldehydes or carboxylic acids.

Case Studies and Research Insights

Recent studies have highlighted the potential of triazole derivatives in various therapeutic areas:

- A review of 1,2,4-triazoles illustrates their role as emerging scaffolds for drug development across multiple therapeutic areas including antimicrobial and anticancer applications .

- Investigations into specific modifications of triazoles have revealed enhanced efficacy against resistant strains of bacteria and cancer cells .

Mécanisme D'action

The mechanism of action of 1-(4-nitrophenyl)-1h-1,2,4-triazole depends on its application:

In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

In Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)-1h-1,2,4-triazole can be compared with other nitrophenyl-substituted heterocycles:

1-(4-Nitrophenyl)-1h-1,2,3-triazole: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring, leading to different reactivity and applications.

4-(4-Nitrophenyl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a triazole ring, which imparts different electronic properties and reactivity.

(4-Nitrophenyl)sulfonyltryptophan: A sulfonamide derivative with distinct biological activities and applications in medicinal chemistry.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.

Activité Biologique

1-(4-Nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer activities. The discussion includes data tables summarizing key findings from various studies and highlights case studies that illustrate the compound's efficacy.

Antibacterial Activity

The antibacterial properties of this compound have been investigated in several studies. Triazole derivatives are known for their effectiveness against a range of bacterial pathogens.

Summary of Antibacterial Studies

A study published in 2021 evaluated various 1,2,4-triazole derivatives for their in vitro growth inhibitory activity against standard Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.25 |

| S. aureus | 0.5 | |

| P. aeruginosa | 0.5 |

In another study, derivatives of triazole were synthesized and tested against methicillin-resistant strains of S. aureus, showing significant antibacterial activity with MIC values as low as 0.25 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored extensively.

Research indicates that triazole derivatives can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The compound demonstrated a significant reduction in nitric oxide (NO) production, suggesting its role as an anti-inflammatory agent .

| Study | Effect Observed | Reference |

|---|---|---|

| In vitro on macrophages | Reduced TNF-α and IL-6 levels | |

| Carrageenan-induced paw edema | Significant anti-inflammatory effect |

Anticancer Activity

Emerging research suggests potential anticancer properties associated with triazole derivatives.

Case Studies

In a recent evaluation of various triazole derivatives for their antiproliferative effects on cancer cell lines, compounds structurally related to this compound showed promising results in inhibiting cell growth across different types of cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-nitrophenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds. For example, refluxing 4-nitrophenylcarbonyl hydrazinecarbothioamide with 10% KOH followed by neutralization with glacial acetic acid yields crystalline products . Optimization includes adjusting reflux time (3–6 hours), solvent choice (ethanol for recrystallization), and stoichiometric ratios to improve yield and purity. Monitoring via TLC or HPLC is recommended to track reaction progress.

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments.

- FT-IR to identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹).

- Mass spectrometry (EI or ESI-MS) for molecular ion confirmation .

- Elemental analysis (C, H, N) to verify stoichiometry.

Q. What are the primary biological activities associated with this compound derivatives?

- Methodological Answer : Derivatives of 1,2,4-triazoles exhibit antimicrobial, antifungal, and anti-inflammatory properties. For example, COX-2 inhibition can be assessed via enzymatic assays (e.g., cyclooxygenase inhibition kits), while antimicrobial activity is tested using broth microdilution (MIC/MBC) against bacterial/fungal strains .

Q. How are solubility and stability profiles determined for this compound?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–13) and organic solvents (DMSO, ethanol) via gravimetric or UV-Vis methods.

- Stability : Accelerated degradation studies under heat (40–80°C), light (ICH Q1B), and oxidative conditions (H₂O₂) with HPLC monitoring .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting .hkl intensity files and initial atomic coordinates.

- Iterative refinement of positional/anisotropic displacement parameters.

- Validating hydrogen bonding (e.g., N–H⋯S interactions) and π-π stacking distances (3.5–4.0 Å) . Challenges include handling twinned crystals or weak diffraction data, which require strategies like TWIN/BASF commands or data truncation.

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular docking (AutoDock, Glide) to predict binding modes with targets like COX-2 or fungal CYP51.

- DFT calculations (Gaussian, ORCA) to analyze electronic properties (HOMO-LUMO, nitro group charge distribution) .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time.

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure metabolic stability (microsomal assays) and membrane permeability (Caco-2/PAMPA).

- Formulation adjustments : Use nanoencapsulation or prodrug strategies to enhance bioavailability.

- Dose-response re-evaluation : Ensure in vivo dosing aligns with in vitro IC₅₀ values .

Q. What advanced spectroscopic techniques elucidate electronic interactions in this compound?

- Methodological Answer :

- XPS to quantify nitro group oxidation states (N 1s peaks at ~406 eV).

- Raman spectroscopy for lattice dynamics and crystal packing analysis.

- Solid-state NMR to study polymorphism or co-crystal formation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Compare reaction parameters (solvent purity, catalyst loading, temperature gradients).

- Reproduce methods under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.

- Validate purity using orthogonal techniques (DSC for crystallinity, Karl Fischer titration for water content) .

Q. What strategies validate conflicting crystallographic data from different studies?

- Methodological Answer :

- Cross-check with Cambridge Structural Database (CSD) entries for bond length/angle consistency.

- Re-refine raw diffraction data using multiple software (Olex2, WinGX) to rule out refinement artifacts .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | Monoclinic (e.g., P2₁/c) | |

| π-π stacking distance | 3.549 Å | |

| Hydrogen bond (N–H⋯S) | 2.42 Å (N⋯S) | |

| SHELXL R-factor | <0.05 (high-resolution data) |

Table 2. Biological Assay Conditions for Antimicrobial Testing

| Assay Type | Conditions | Reference |

|---|---|---|

| MIC (Bacterial) | Mueller-Hinton broth, 24h, 37°C | |

| MIC (Fungal) | RPMI-1640, 48h, 28°C | |

| COX-2 Inhibition | ELISA, 10 μM indomethacin as control |

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFKLGQEQNGWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455001 | |

| Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-55-2 | |

| Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.